molecular formula C19H19FN2O3 B4798133 2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone

2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone

Cat. No.: B4798133
M. Wt: 342.4 g/mol
InChI Key: UYKSABRESSNOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-3-1-2-4-16(15)21-7-9-22(10-8-21)19(23)14-5-6-17-18(13-14)25-12-11-24-17/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSABRESSNOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Chemical Reactions Analysis

2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and fluorophenyl moieties, using reagents such as alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,3-dihydro-1,4-benzodioxin derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds demonstrate cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL. A notable case study involved a thiazole derivative that inhibited tumor growth in both in vitro and in vivo models.

Compound TypeTarget Cell LineIC50 (µg/mL)
Thiazole DerivativeMCF-7 (Breast Cancer)1.61
Thiazole DerivativeHeLa (Cervical Cancer)1.98

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. It activates specific signaling cascades that lead to the suppression of pro-inflammatory cytokines. This mechanism suggests its utility in treating inflammatory diseases such as arthritis and colitis.

Antimicrobial Activity

Benzodioxin derivatives have been explored for their antimicrobial properties against various pathogens. For example:

CompoundTarget OrganismMIC (μg/mL)
Benzofuran DerivativeM. tuberculosis H37Rv<0.60
Thiazole DerivativeS. aureusComparable to standard drugs

These findings indicate that modifications in the benzodioxin structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Fluorine Substitution : Enhances lipophilicity and may improve cell membrane permeability.
  • Benzodioxin Core : Essential for interaction with biological targets.
  • Ethoxy Group : Influences solubility and bioavailability.

Pharmacokinetics

Similar compounds have demonstrated favorable pharmacokinetic profiles, being well absorbed from the gastrointestinal tract and metabolized effectively in the liver. Factors such as pH, temperature, and the presence of other substances can influence the efficacy of these compounds.

Potential Future Applications

Beyond the established applications, ongoing research is exploring additional therapeutic uses:

  • Anticonvulsant Activity : Certain derivatives exhibit significant anticonvulsant properties.
  • Vasopressin Receptor Antagonism : Potential use as a non-peptide vasopressin receptor antagonist.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Modification Bioactivity/Application Toxicity (Oral LD₅₀) Reference
Target Compound 4-(2-Fluorophenyl)piperazine Not explicitly stated >800 mg/kg (mouse)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone Piperidine replaces piperazine Unknown Not reported
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone + 1,4-dioxane ring Antihepatotoxic (CCl₄-induced) Comparable to silymarin
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one Benzodioxin-Schiff base hybrid Not explicitly stated (structural novelty) Not reported
Key Observations:

Piperazine vs. Piperidine Substitution: Replacement of the 4-(2-fluorophenyl)piperazine group with piperidine (e.g., (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone) eliminates the fluorine substituent and alters nitrogen basicity. Piperazine derivatives often exhibit enhanced receptor binding in CNS-targeting drugs due to improved hydrogen bonding .

Antihepatotoxic Activity: Flavone derivatives with 1,4-dioxane rings (e.g., compound 4f) demonstrate significant antihepatotoxic effects, comparable to silymarin, by reducing serum SGOT and SGPT levels in rats.

Role of Fluorine: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability. Non-fluorinated analogs (e.g., piperidine derivatives) may exhibit reduced target affinity .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Core : Essential for mimicking natural products like silybin (a hepatoprotective agent with a 1,4-dioxane ring). Substituents on the benzodioxin (e.g., hydroxy groups) can enhance bioactivity, as seen in antihepatotoxic flavones .
  • Piperazine Modifications: Fluorine at the 2-position of the phenyl ring may optimize steric and electronic interactions with biological targets.

Biological Activity

The compound 2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound includes a benzodioxin ring fused with a piperazine moiety and a fluorobenzyl group. The molecular formula is C22H24FN7O5C_{22}H_{24}FN_7O_5 with a molecular weight of approximately 485.48g/mol485.48\,g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Benzodioxin Ring : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Introduction of Substituents : The fluorobenzyl group is introduced through electrophilic aromatic substitution.
  • Formation of the Piperazine Linkage : This is achieved via nucleophilic substitution reactions.

Each step requires precise control of reaction conditions to optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of benzodioxin compounds can inhibit various cancer cell lines. For instance, compounds similar to 2,3-dihydro-1,4-benzodioxin have demonstrated cytotoxic effects against human cancer cell lines through apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Research suggests that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction Pathways : It could modulate pathways involved in cell proliferation and apoptosis.
  • Gene Expression Regulation : There is potential for influencing gene expression related to various biological processes.

Case Studies

A notable study explored the effects of similar benzodioxin derivatives on cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways . Another study focused on the antimicrobial activity against Staphylococcus aureus and E. coli, demonstrating promising results that warrant further exploration .

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone with high purity?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Formation of the benzodioxin core through cyclization of catechol derivatives under acidic conditions. (ii) Coupling with a 2-fluorophenyl-piperazine moiety using carbodiimide-mediated amidation or nucleophilic substitution. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and piperazine ring conformation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and stereoelectronic effects, as demonstrated for structurally analogous benzodioxin-piperazine hybrids .

Q. What analytical techniques are optimal for quantifying this compound in experimental matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (60:40 v/v) mobile phase. Calibration curves should be validated for linearity (R² > 0.99) and sensitivity (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT1A or D2 receptors from the PDB). Optimize force fields for fluorophenyl-piperazine interactions and validate results with free energy perturbation (FEP) calculations. Compare predicted binding modes with experimental IC50 values from radioligand displacement assays .

Q. What strategies mitigate solubility challenges during in vitro pharmacological assays?

  • Methodological Answer :
  • Use co-solvents like DMSO (<1% v/v) to enhance aqueous solubility.
  • Formulate with cyclodextrins (e.g., HP-β-CD) to stabilize the compound in physiological buffers.
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Q. How should researchers address contradictory data in receptor selectivity profiles?

  • Methodological Answer : (i) Replicate assays under standardized conditions (e.g., consistent cell lines, incubation times). (ii) Perform Schild regression analysis to distinguish competitive vs. allosteric binding. (iii) Cross-validate with orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation). Contradictions may arise from differential receptor coupling or metabolite interference .

Q. What experimental designs optimize SAR studies for fluorophenyl-piperazine analogs?

  • Methodological Answer :
  • Systematically vary substituents on the benzodioxin ring (e.g., electron-withdrawing groups at position 6).
  • Compare pharmacokinetic parameters (logP, pKa) using shake-flask assays and in silico tools (e.g., MarvinSketch).
  • Prioritize analogs with <10 nM affinity in primary screens for secondary toxicity profiling (e.g., hERG inhibition assays) .

Q. How can stability studies under physiological conditions inform formulation development?

  • Methodological Answer :
  • Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours.
  • Monitor degradation via LC-MS and identify metabolites (e.g., piperazine ring oxidation).
  • Stabilize labile sites via prodrug strategies (e.g., esterification of the methanone group) .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (argon) to prevent hygroscopic degradation.
  • Follow GHS protocols for acute toxicity (Category 4) and respiratory irritation .

Data Interpretation and Reporting

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Assess bioavailability via oral gavage studies with plasma PK profiling (AUC, Cmax).
  • Evaluate blood-brain barrier penetration using in situ perfusion models.
  • Optimize dosing regimens based on allometric scaling from rodent to human .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.